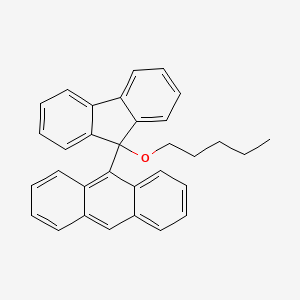
9-(9-(Pentyloxy)-9H-fluoren-9-yl)anthracene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
9-(9-(Pentyloxy)-9H-fluoren-9-yl)anthracene is a complex organic compound that belongs to the class of anthracene derivatives. Anthracene derivatives are known for their unique photophysical properties and have been widely studied for their applications in various fields such as organic electronics, photochemistry, and material science. The compound features a fluorenyl group substituted at the 9-position of anthracene, with a pentyloxy group attached to the fluorenyl moiety. This structural arrangement imparts distinct chemical and physical properties to the compound.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 9-(9-(Pentyloxy)-9H-fluoren-9-yl)anthracene typically involves multi-step organic reactions. One common approach is the bromination of anthracene to form 9-bromoanthracene, followed by a Suzuki coupling reaction with a fluorenyl boronic acid derivative. The pentyloxy group can be introduced via etherification reactions using appropriate alkyl halides and base catalysts .
Industrial Production Methods
Industrial production of such compounds often involves large-scale organic synthesis techniques, including continuous flow reactors and high-throughput screening methods to optimize reaction conditions. The use of palladium-catalyzed cross-coupling reactions, such as Suzuki or Heck reactions, is common in the industrial synthesis of complex organic molecules .
Analyse Des Réactions Chimiques
Types of Reactions
9-(9-(Pentyloxy)-9H-fluoren-9-yl)anthracene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxygenated derivatives.
Reduction: Reduction reactions can yield hydroanthracene derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens (Br2, Cl2) and nitrating agents (HNO3) are employed under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield anthraquinone derivatives, while substitution reactions can introduce halogenated or nitro groups .
Applications De Recherche Scientifique
9-(9-(Pentyloxy)-9H-fluoren-9-yl)anthracene has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and materials.
Medicine: Explored for its potential in photodynamic therapy and as a photosensitizer in cancer treatment.
Mécanisme D'action
The mechanism of action of 9-(9-(Pentyloxy)-9H-fluoren-9-yl)anthracene involves its interaction with light and subsequent energy transfer processes. The compound absorbs light and undergoes electronic excitation, leading to fluorescence or phosphorescence. In biological systems, it can generate reactive oxygen species (ROS) upon light irradiation, which can induce cell damage or death, making it useful in photodynamic therapy .
Comparaison Avec Des Composés Similaires
Similar Compounds
9,10-Diphenylanthracene: Known for its high fluorescence quantum yield and used in similar applications.
9-Anthracenecarboxylic acid: Utilized as a fluorescent probe in biological studies.
Uniqueness
9-(9-(Pentyloxy)-9H-fluoren-9-yl)anthracene is unique due to its specific structural arrangement, which imparts distinct photophysical properties and makes it suitable for specialized applications in optoelectronics and photodynamic therapy .
Propriétés
Formule moléculaire |
C32H28O |
|---|---|
Poids moléculaire |
428.6 g/mol |
Nom IUPAC |
9-(9-pentoxyfluoren-9-yl)anthracene |
InChI |
InChI=1S/C32H28O/c1-2-3-12-21-33-32(29-19-10-8-17-27(29)28-18-9-11-20-30(28)32)31-25-15-6-4-13-23(25)22-24-14-5-7-16-26(24)31/h4-11,13-20,22H,2-3,12,21H2,1H3 |
Clé InChI |
RLEYQTGHWAMEKQ-UHFFFAOYSA-N |
SMILES canonique |
CCCCCOC1(C2=CC=CC=C2C3=CC=CC=C31)C4=C5C=CC=CC5=CC6=CC=CC=C64 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


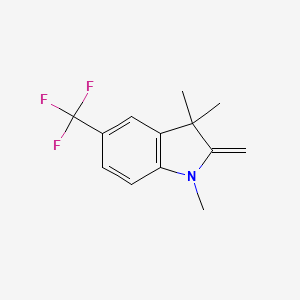
![(2S)-2-[[4-[[(1S)-1-carboxy-3-methylbutyl]amino]-6-chloro-1,3,5-triazin-2-yl]amino]-4-methylpentanoic acid](/img/structure/B15250705.png)
![Leucine,N-[[4-(2-methoxyphenoxy)phenyl]sulfonyl]-](/img/structure/B15250706.png)
![1-Amino-4-[[3-[(dimethylamino)methyl]phenyl]amino]anthraquinone](/img/structure/B15250710.png)
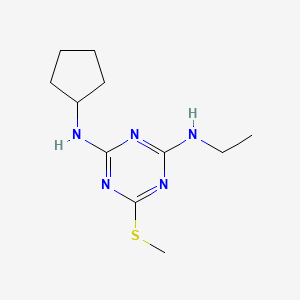
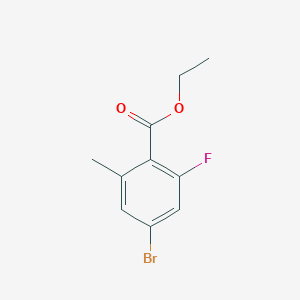
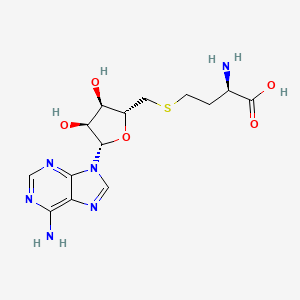
![2-Methyl-2H-benzo[d][1,2,3]triazole-5-carbonitrile](/img/structure/B15250740.png)

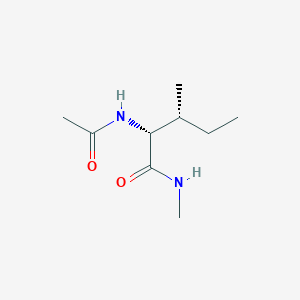
![4,4'-Dichloro-2'-[(5,7-dichloro-9H-fluoren-2-yl)carbamoyl][1,1'-biphenyl]-2-carboxylic acid](/img/structure/B15250762.png)



